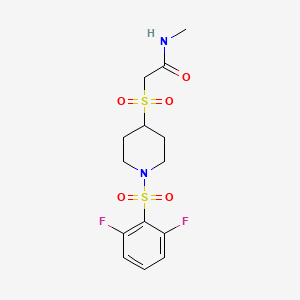

2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Descripción

2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a synthetic organic compound characterized by a piperidine core functionalized with dual sulfonyl groups. The 2,6-difluorophenyl moiety is attached to one sulfonyl group, while the N-methylacetamide group is linked to the other. This structural configuration confers unique physicochemical properties, such as enhanced polarity from the sulfonyl groups and hydrophobic contributions from the difluorinated aromatic ring.

Synthesis of this compound likely follows methodologies similar to those described for structurally related sulfonamide derivatives, such as nucleophilic substitution and sulfonylation reactions . Characterization techniques include thin-layer chromatography (TLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation .

Propiedades

IUPAC Name |

2-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2N2O5S2/c1-17-13(19)9-24(20,21)10-5-7-18(8-6-10)25(22,23)14-11(15)3-2-4-12(14)16/h2-4,10H,5-9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDANUTGMZJKODV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a piperidine ring, a sulfonamide moiety, and a difluorophenyl group, which collectively contribute to its biological activity. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is , indicating the presence of multiple functional groups that enhance its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 397.32 g/mol |

| CAS Number | 1705349-39-8 |

| Molecular Formula | C14H15F2N3O4S2 |

The biological activity of 2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is primarily attributed to its ability to interact with specific enzymes and receptors. The difluorophenylsulfonyl group enhances binding affinity through strong interactions with amino acid residues in target proteins. This interaction can modulate the activity of these proteins, leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antibacterial Activity : Studies have shown that compounds containing piperidine and sulfonamide groups often possess antibacterial properties. For instance, derivatives have been evaluated against bacterial strains such as Escherichia coli and Staphylococcus aureus .

- Enzyme Inhibition : The compound has demonstrated potential as an inhibitor for enzymes like acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in treating conditions such as Alzheimer's disease and urinary tract infections .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer effects by inducing apoptosis in cancer cell lines. The structural components facilitate interactions with cellular pathways involved in cancer progression .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared to structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-((1-(Phenylsulfonyl)piperidin-4-yl)methylthio)pyridine | Lacks difluorophenyl group | Reduced binding affinity |

| 2-(1-(3,5-dimethyl-pyrazol-4-yl)sulfonyl)piperidine | Contains pyrazole | Exhibits anti-inflammatory effects |

| 2-(1-(2,6-Difluorophenyl)piperidin-4-yl)methylthio)pyridine | Lacks sulfonyl group | Altered reactivity |

The presence of both the difluorophenylsulfonyl group and the thioether linkage in 2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide enhances its stability and specificity towards biological targets compared to other derivatives.

Case Studies

Several studies have been conducted to evaluate the biological activities of piperidine derivatives similar to 2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide:

- Antibacterial Evaluation : A study assessed various piperidine derivatives for their antibacterial efficacy against Salmonella Typhi and Pseudomonas aeruginosa, highlighting the importance of the sulfonamide group in enhancing activity .

- Enzyme Inhibition Studies : Research focused on the inhibition of AChE demonstrated that modifications in the piperidine structure could significantly influence inhibitory potency, suggesting a promising avenue for developing treatments for neurodegenerative diseases .

- Anticancer Activity : In vitro assays have shown that certain derivatives induce apoptosis in specific cancer cell lines (e.g., MCF7 breast cancer cells), indicating their potential as anticancer agents .

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Physicochemical Properties

Key Differences and Implications

Core Heterocycle and Pharmacological Relevance

- Piperidine vs. Piperazine/Pyrrole: The piperidine core in the target compound lacks the second nitrogen present in piperazine derivatives (e.g., compound 6d ), reducing basicity and altering interactions with biological targets.

Substituent Effects on Solubility and Bioavailability

- Fluorine Positioning : The 2,6-difluorophenyl group in the target compound may improve metabolic stability compared to 2,4-difluorophenyl substituents in the pyrrole derivative , though it may reduce aqueous solubility due to increased hydrophobicity.

- Sulfonyl vs. Sulfamoyl/Methylsulfanyl : The dual sulfonyl groups in the target compound enhance polarity and hydrogen-bonding capacity relative to sulfamoyl (e.g., 6d ) or methylsulfanyl (e.g., ) groups. This could improve target engagement but may limit blood-brain barrier penetration.

Formulation Compatibility

- The pyrrole derivative in is formulated as an injectable, suggesting superior solubility in aqueous media, likely due to the methoxy group and optimized fluorination pattern. In contrast, the target compound’s dual sulfonyl groups may necessitate prodrug strategies for parenteral delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.